molecular formula C8H11N3O3 B8293875 6-Ethoxy-2-methylamino-3-nitropyridine

6-Ethoxy-2-methylamino-3-nitropyridine

Cat. No. B8293875
M. Wt: 197.19 g/mol
InChI Key: ZNCIGMRJLOXOEV-UHFFFAOYSA-N
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Patent
US05739345

Procedure details

A procedure similar to that described in Example 6 was repeated, except that 4.95 g of 6-ethoxy-2-methylamino-3-nitropyridine (prepared as described in Preparation 96) were hydrogenated in 100 ml of 1,4-dioxane in the presence of 1.00 g of 10% w/w palladium-on-charcoal. After working up the product as described in Example 6, 4.20 g of the title compound having Rf=0.57 (on silica gel thin layer chromatography using ethyl acetate as the developing solvent) were obtained.
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[N:9]=[C:8]([NH:10][CH3:11])[C:7]([N+:12]([O-])=O)=[CH:6][CH:5]=1)[CH3:2]>O1CCOCC1.[Pd]>[NH2:12][C:7]1[C:8]([NH:10][CH3:11])=[N:9][C:4]([O:3][CH2:1][CH3:2])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
4.95 g
Type
reactant
Smiles
C(C)OC1=CC=C(C(=N1)NC)[N+](=O)[O-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CC1)OCC)NC
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.